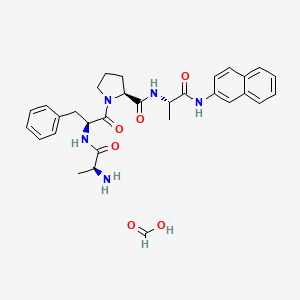
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, which are then assembled through a series of condensation and coupling reactions. Key steps may include:
Formation of the Aminopropanamido Group: This step involves the reaction of an appropriate amine with a protected amino acid derivative under controlled conditions.
Coupling with Phenylpropanoyl Group: The aminopropanamido intermediate is then coupled with a phenylpropanoyl chloride in the presence of a base to form the desired amide bond.
Introduction of the Naphthalen-2-ylamino Group: This step involves the reaction of the intermediate with a naphthalen-2-ylamine derivative, typically using a coupling reagent such as EDCI or DCC.
Cyclization to Form Pyrrolidine Ring: The final step involves cyclization to form the pyrrolidine ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is used in the production of polymers and copolymers and has applications in coatings, adhesives, and medical devices.
Uniqueness
(S)-1-((S)-2-((S)-2-Aminopropanamido)-3-phenylpropanoyl)-N-((S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide formate is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C31H37N5O6 |
|---|---|
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;formic acid |
InChI |
InChI=1S/C30H35N5O4.CH2O2/c1-19(31)27(36)34-25(17-21-9-4-3-5-10-21)30(39)35-16-8-13-26(35)29(38)32-20(2)28(37)33-24-15-14-22-11-6-7-12-23(22)18-24;2-1-3/h3-7,9-12,14-15,18-20,25-26H,8,13,16-17,31H2,1-2H3,(H,32,38)(H,33,37)(H,34,36);1H,(H,2,3)/t19-,20-,25-,26-;/m0./s1 |
InChI-Schlüssel |
YKWPJNRUUBLSSE-BRLWRHOGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)

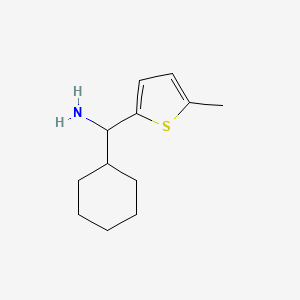
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
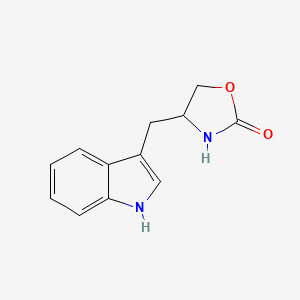
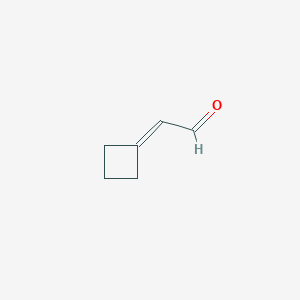

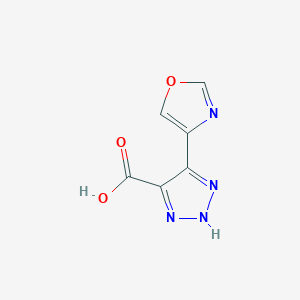
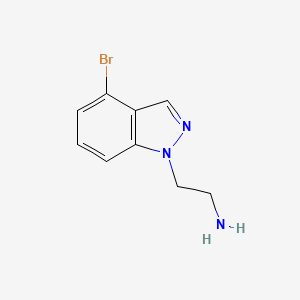
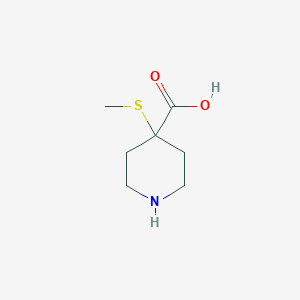
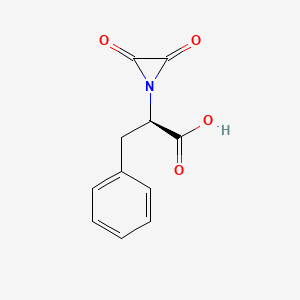
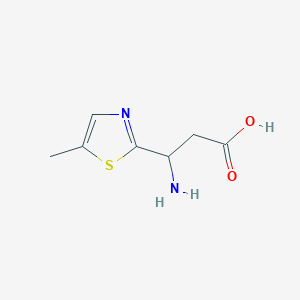
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
